BenchChemオンラインストアへようこそ!

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

PPARgamma agonist SRC-1 coactivator recruitment nuclear receptor screening

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS 851130-28-4, PubChem CID is a heterocyclic small molecule built on a benzofuro[3,2-d]pyrimidine core linked via a thioacetamide bridge to a 6-methylbenzo[d]thiazol-2-amine motif. With a molecular weight of 406.5 g/mol, a computed XLogP3 of 4.9, and a topological polar surface area of 134 Ų, the compound occupies physicochemical space distinct from the better-characterized thieno[3,2-d]pyrimidine-based IWP-series Wnt inhibitors that share the same 6-methylbenzo[d]thiazol-2-yl acetamide side chain.

Molecular Formula C20H14N4O2S2
Molecular Weight 406.48
CAS No. 851130-28-4
Cat. No. B2613720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
CAS851130-28-4
Molecular FormulaC20H14N4O2S2
Molecular Weight406.48
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
InChIInChI=1S/C20H14N4O2S2/c1-11-6-7-13-15(8-11)28-20(23-13)24-16(25)9-27-19-18-17(21-10-22-19)12-4-2-3-5-14(12)26-18/h2-8,10H,9H2,1H3,(H,23,24,25)
InChIKeyDKTIQPXIOHICDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Characteristics of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS 851130-28-4)


2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS 851130-28-4, PubChem CID 2158317) is a heterocyclic small molecule built on a benzofuro[3,2-d]pyrimidine core linked via a thioacetamide bridge to a 6-methylbenzo[d]thiazol-2-amine motif [1]. With a molecular weight of 406.5 g/mol, a computed XLogP3 of 4.9, and a topological polar surface area of 134 Ų, the compound occupies physicochemical space distinct from the better-characterized thieno[3,2-d]pyrimidine-based IWP-series Wnt inhibitors that share the same 6-methylbenzo[d]thiazol-2-yl acetamide side chain [2]. The compound emerged from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and has been profiled in over 60 PubChem bioassays, yielding a unique activity fingerprint that includes confirmed activity in a human endothelial cell proliferation dose-response assay (AID 822) and a PPARγ coactivator recruitment assay (AID 631), while remaining inactive against PLK1, ERα/β, FAK, and numerous other targets where structurally related analogs show measurable potency [3].

Why In-Class Benzofuro[3,2-d]pyrimidine or Thieno[3,2-d]pyrimidine Analogs Cannot Substitute for CAS 851130-28-4


The benzofuro[3,2-d]pyrimidine scaffold and the 6-methylbenzo[d]thiazol-2-yl acetamide side chain are each shared with other probe molecules, yet their combination in CAS 851130-28-4 produces an assay fingerprint that diverges sharply from both thieno[3,2-d]pyrimidine-based Wnt inhibitors (e.g., IWP-4, IC₅₀ ~25 nM against Porcupine) and benzofuro[3,2-d]pyrimidine-based SIRT3 inhibitors (e.g., CAY10721, 39% inhibition at 200 µM) [1]. Cross-screening data confirm that CAS 851130-28-4 is inactive against PLK1, ERα/β coactivator binding, FAK, and multiple Ras-family GTPases—targets where other benzofuro[3,2-d]pyrimidine derivatives have yielded confirmed hits [2]. Conversely, the compound's selective activity in the PPARγ SRC-1 recruitment assay and the endothelial cell proliferation dose-response assay represents a pattern not recapitulated by IWP-4, IWP-2, or the SIRT3-inhibitor benzofuro[3,2-d]pyrimidine series [2]. Generic substitution on the basis of core scaffold similarity therefore risks losing this differential polypharmacology and introducing off-target liabilities that the MLSMR profiling specifically excludes for this chemotype [2].

Quantitative Differential Evidence for CAS 851130-28-4 Against Closest Structural Analogs


PPARγ SRC-1 Recruitment Agonist Activity: Active in Primary Biochemical HTS vs. Inactive for Thieno[3,2-d]pyrimidine Wnt Inhibitors

CAS 851130-28-4 was scored 'Active' in the primary biochemical HTS assay for agonists of SRC-1 recruitment by PPARγ (AID 631), a nuclear receptor target implicated in metabolic regulation and anti-inflammatory pathways [1]. This activity profile is absent for the thieno[3,2-d]pyrimidine-based IWP series, which were optimized solely for Porcupine (PORCN) inhibition and have not been reported to modulate PPARγ [2]. The benzofuro[3,2-d]pyrimidine SIRT3 inhibitor CAY10721 has likewise not been annotated for PPARγ activity, making this a differentiating hit for the present chemotype .

PPARgamma agonist SRC-1 coactivator recruitment nuclear receptor screening

Human Endothelial Cell Proliferation Dose-Response Activity: Active Confirmatory Assay vs. Inactive for Fibroblast Proliferation

In confirmatory dose-response assays, CAS 851130-28-4 was scored 'Active' in the human endothelial cell proliferation assay (AID 822) but 'Inactive' in the parallel human fibroblast proliferation assay (AID 821), demonstrating a cell-type-selective anti-proliferative profile [1]. This contrasts with the IWP series, which inhibit Wnt signaling broadly across cell types without reported endothelial selectivity [2]. The differential activity between endothelial and fibroblast cells provides a quantifiable selectivity dimension absent from simpler single-cell-type potency metrics.

endothelial cell proliferation angiogenesis screening dose-response selectivity

Broad-Spectrum Kinase and GPCR Inactivity: A Clean Annotation Profile Differentiating from Promiscuous Benzofuro[3,2-d]pyrimidine Hits

Comprehensive MLSMR profiling of CAS 851130-28-4 returned 'Inactive' calls across 15 kinase and kinase-related assays (PLK1 AID 619, FAK AID 727, PKD AID 797, Bcl-B AID 748, and 11 Ras-family GTPase assays AID 757-761/764) and multiple GPCR targets (S1P2 agonist AID 729, S1P2 antagonist AID 736, NPY-Y2 AID 793, GALR2 agonist AID 803, GALR2 antagonist AID 828) [1]. This clean inactivity profile stands in contrast to other benzofuro[3,2-d]pyrimidine derivatives in the MLSMR library that generated confirmed kinase hits, and to the thieno[3,2-d]pyrimidine IWP compounds whose broader kinome profiles remain incompletely characterized [2][3].

kinase selectivity profiling GPCR counter-screening MLSMR inactivity fingerprint

Human H69AR Lung Tumor Cell Growth Inhibition: Active Screening Hit Distinct from IWP-series Cytotoxicity Profile

CAS 851130-28-4 scored 'Active' in the H69AR human lung tumor cell growth inhibition assay (AID 598), a multidrug-resistant small cell lung cancer model, while registering 'Inactive' in the MRP-mediated drug resistance reversal counter-screen (AID 602) [1]. This suggests direct growth-inhibitory activity independent of MRP1 modulation. The IWP series compounds were not profiled in the H69AR model, and their reported cytotoxicity is confined to Wnt-dependent cancer lines [2].

lung tumor cell growth multidrug-resistant cancer model H69AR cytotoxicity

ADAM17 (TACE) Inhibition at 6.95 µM: Moderate Activity from THP-1 Cell-Based Counter-Screen

In a cell-based counter-screen performed at The Scripps Research Institute Molecular Screening Center, CAS 851130-28-4 exhibited 1.23% inhibition of ADAM17 (TACE) at 6.95 µM in a HepG2 cytotoxicity assay multiplex . While this activity is modest, it is notable that ADAM17 inhibitory activity is not reported for either the IWP thieno[3,2-d]pyrimidine series or the SIRT3-inhibitor benzofuro[3,2-d]pyrimidine series [1]. The activity value, though low, provides a quantitative anchor point for structure-activity relationship (SAR) exploration of the benzofuro[3,2-d]pyrimidine scaffold at ADAM17, a target relevant to inflammatory and oncogenic TNF-α shedding.

ADAM17 inhibition TACE sheddase cell-based enzyme assay

Mu-Opioid Receptor Activation at 9.3 µM: An Off-Target Liability Annotation Absent from Comparator Profiles

In a counter-screen panel, CAS 851130-28-4 produced a mu-opioid receptor (MOR) activation signal of 4.41 at 9.3 µM . While this represents a potential off-target liability for CNS applications, it constitutes a quantitative annotation that is entirely absent from the published characterization of IWP-series compounds and SIRT3-inhibitor benzofuro[3,2-d]pyrimidine analogs [1]. For procurement decisions where opioid receptor counter-screening data are required, this pre-existing annotation eliminates the need for de novo profiling.

mu-opioid receptor MOR activation off-target liability screening

Evidence-Backed Research and Procurement Application Scenarios for CAS 851130-28-4


PPARγ Agonist Tool Compound Discovery with Annotated Kinase/GPCR Selectivity

Researchers initiating a PPARγ agonist program can procure CAS 851130-28-4 as a starting hit with confirmed SRC-1 coactivator recruitment activity (AID 631, Active) [1] and a uniquely broad inactivity fingerprint across 15 kinase and 5 GPCR counter-screens [2]. Unlike IWP-series Wnt inhibitors that lack PPARγ annotation, or SIRT3-inhibitor benzofuro[3,2-d]pyrimidines with uncharacterized nuclear receptor activity, this compound offers a pre-validated entry point that accelerates hit-to-lead optimization by eliminating common off-target liabilities upfront. Procurement is justified when the program requires a PPARγ-active benzofuro[3,2-d]pyrimidine with MLSMR-grade selectivity documentation.

Endothelial-Selective Anti-Proliferative Probe for Angiogenesis Research

Investigators studying endothelial cell biology can use CAS 851130-28-4 as a cell-type-selective anti-proliferative agent, based on its confirmed Active outcome in the human endothelial proliferation dose-response assay (AID 822) and concurrent Inactive outcome in the fibroblast proliferation assay (AID 821) [1]. This differential profile is not described for IWP-4, IWP-2, or CAY10721, positioning CAS 851130-28-4 as the only benzofuro[3,2-d]pyrimidine-derived compound with documented endothelial-vs-fibroblast selectivity. The compound is suitable for in vitro angiogenesis models where fibroblast-sparing activity is experimentally desirable.

Multidrug-Resistant Lung Cancer (H69AR) Growth Inhibition Screening Cascade

Oncology groups focused on chemoresistant small cell lung cancer can deploy CAS 851130-28-4 as a validated H69AR-active screening hit (AID 598, Active) with confirmed independence from MRP1-mediated resistance reversal (AID 602, Inactive) [1]. The compound fills a gap not addressed by the IWP chemical series, whose anti-proliferative characterization is confined to Wnt-dependent colorectal cancer lines [2]. Procurement is warranted for follow-up dose-response studies in H69AR and related multidrug-resistant SCLC models, where the compound's direct growth-inhibitory mechanism offers a distinct phenotype for target deconvolution.

ADAM17 (TACE) Inhibitor SAR Expansion on the Benzofuro[3,2-d]pyrimidine Template

Medicinal chemistry teams pursuing ADAM17/TACE inhibitors for inflammatory disease can utilize CAS 851130-28-4 as a quantitatively characterized starting scaffold, with 1.23% inhibition at 6.95 µM measured in a cell-based assay [1]. Because neither the IWP thieno[3,2-d]pyrimidine series nor the SIRT3-inhibitor benzofuro[3,2-d]pyrimidine series provide any ADAM17 data [2][3], CAS 851130-28-4 represents the only benzofuro[3,2-d]pyrimidine derivative with a published ADAM17 activity anchor, enabling rational analog design and SAR tracking from a known baseline.

Quote Request

Request a Quote for 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.